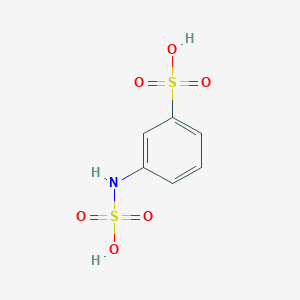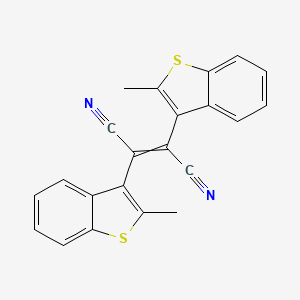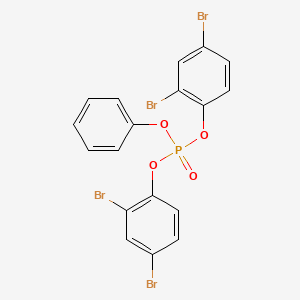
Bis(2,4-dibromophenyl) phenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,4-dibromophenyl) phenyl phosphate: is a chemical compound known for its unique structure and properties It is an organophosphate compound where the phosphate group is bonded to two 2,4-dibromophenyl groups and one phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4-dibromophenyl) phenyl phosphate typically involves the reaction of 2,4-dibromophenol with phenyl phosphorodichloridate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the phosphate ester bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2,4-dibromophenyl) phenyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atoms in the 2,4-dibromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphate esters, while substitution reactions can produce a variety of substituted phenyl phosphate derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, Bis(2,4-dibromophenyl) phenyl phosphate is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it a valuable tool for researchers.
Biology: In biological research, the compound is studied for its potential effects on cellular processes. It can be used to investigate the role of phosphate esters in biological systems and their interactions with biomolecules.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development and other medical applications.
Industry: In the industrial sector, the compound is used as an additive in materials science. It can enhance the properties of polymers and other materials, making it useful in the production of high-performance materials.
Mécanisme D'action
The mechanism of action of Bis(2,4-dibromophenyl) phenyl phosphate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
- Bis(2,4-diisopropylphenyl) phenyl phosphate
- Bis(2,4-di-tert-butylphenyl) phosphate
Comparison: Compared to similar compounds, Bis(2,4-dibromophenyl) phenyl phosphate is unique due to the presence of bromine atoms in its structure. This feature can influence its reactivity and interactions with other molecules, making it distinct from other phosphate esters.
Propriétés
Numéro CAS |
113289-82-0 |
|---|---|
Formule moléculaire |
C18H11Br4O4P |
Poids moléculaire |
641.9 g/mol |
Nom IUPAC |
bis(2,4-dibromophenyl) phenyl phosphate |
InChI |
InChI=1S/C18H11Br4O4P/c19-12-6-8-17(15(21)10-12)25-27(23,24-14-4-2-1-3-5-14)26-18-9-7-13(20)11-16(18)22/h1-11H |
Clé InChI |
XRXGHMOHPQDQSK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)Br)Br)OC3=C(C=C(C=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


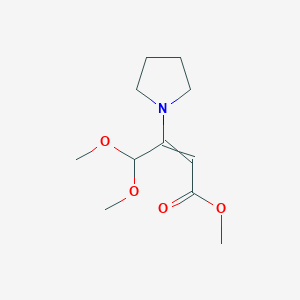
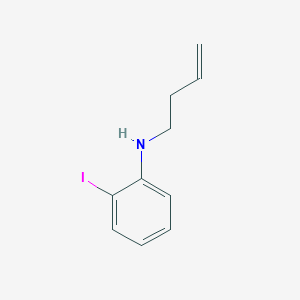
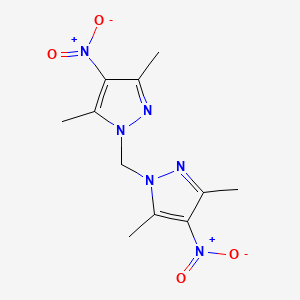
![tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14303796.png)

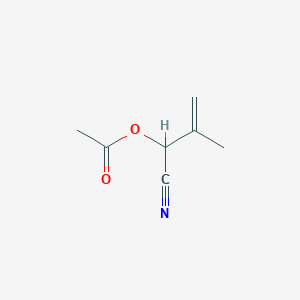
![4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide](/img/structure/B14303812.png)
